(4-octylphenyl)boronic Acid

Vue d'ensemble

Description

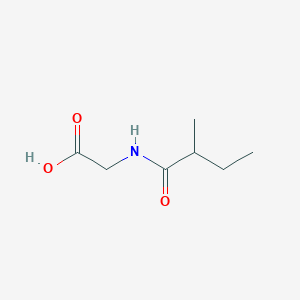

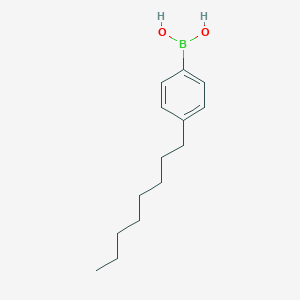

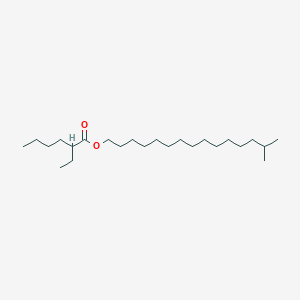

“(4-Octylphenyl)boronic Acid” is a chemical compound with the CAS Number: 133997-05-4. Its molecular weight is 234.15 and its linear formula is C14H23BO2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .

Molecular Structure Analysis

The InChI code for (4-Octylphenyl)boronic Acid is 1S/C14H23BO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12,16-17H,2-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.

Chemical Reactions Analysis

Boronic acids, including (4-Octylphenyl)boronic Acid, have been increasingly popular in the synthesis of small chemical receptors. Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .

Physical And Chemical Properties Analysis

The physical form of (4-Octylphenyl)boronic Acid is solid . It has a molecular weight of 234.142 Da and a mono-isotopic mass of 234.179108 Da .

Applications De Recherche Scientifique

Biosensors

Boronic acids, including (4-Octylphenyl)boronic Acid, have been used in the development of biosensors . They can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters . Based on this unique property, boronic acid-based materials have been used as synthetic receptors for the specific recognition and detection of cis-diol-containing species .

Molecular Recognition

Boronic acids are used in molecular recognition . They are an important component of biosensors for the detection of biological-related substances, such as amino acids, nucleosides, glycans, proteins, antibodies, nucleic acids, exosomes, and cells .

Cell Imaging

Boronic acids, including (4-Octylphenyl)boronic Acid, have been used in cell imaging . They are used as synthetic receptors for the specific recognition and detection of cis-diol-containing species, which is crucial in cell imaging .

Enzyme Inhibition

Boronic acids are used in enzyme inhibition . They interfere with the functioning of enzymes, thereby inhibiting their activity.

Signaling Pathways

Boronic acids are used to interfere in signaling pathways . They can disrupt the normal functioning of these pathways, leading to changes in cell behavior.

Cell Delivery Systems

Boronic acids are used in cell delivery systems . They can be used to deliver drugs or other substances to cells.

Safety And Hazards

Orientations Futures

Boronic acids, including (4-Octylphenyl)boronic Acid, are being increasingly utilized in diverse areas of research. They are used in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . They are also being used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Propriétés

IUPAC Name |

(4-octylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12,16-17H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKDAABRKOWPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400718 | |

| Record name | 4-octylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-octylphenyl)boronic Acid | |

CAS RN |

133997-05-4 | |

| Record name | 4-octylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)

![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)